molecular formula C18H29N3 B8750796 N1-cyclohexyl-4-(piperidin-1-ylmethyl)benzene-1,2-diamine CAS No. 1012104-76-5

N1-cyclohexyl-4-(piperidin-1-ylmethyl)benzene-1,2-diamine

Cat. No. B8750796
M. Wt: 287.4 g/mol
InChI Key: NXHYXQLSKRIYMT-UHFFFAOYSA-N
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Patent
US08293923B2

Procedure details

N1-cyclohexyl-4-(piperidin-1-ylmethyl)benzene-1,2-diamine from step3 in methanol (200 mL) was added to a mixture of 5 M cyanogen bromide in acetonitrile (3.2 mL) and water (100 mL) dropwise over 1 hr with stirring. After 4.5 hr total reaction time, the mixture was evaporated to dryness. The residue was purified by preparative HPLC chromatography to yield 2.23 g of the title compound as the bis-TFA salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[C:9]([NH2:21])=[CH:10][C:11]([CH2:14][N:15]3[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:13]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N:22]#[C:23]Br>CO.C(#N)C.O>[CH:1]1([N:7]2[C:8]3[CH:13]=[CH:12][C:11]([CH2:14][N:15]4[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]4)=[CH:10][C:9]=3[N:21]=[C:23]2[NH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)NC=1C(=CC(=CC1)CN1CCCCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CBr
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
3.2 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC chromatography

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
C1(CCCCC1)N1C(=NC2=C1C=CC(=C2)CN2CCCCC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.